molecular formula C18H23N2NaO6S2 B12700792 Sodium 2-(2-(3-ethyl-4-oxo-2-thioxooxazolidin-5-yl)prop-1-enyl)-2H-benzoxazole-3-propylsulphonate CAS No. 80879-56-7

Sodium 2-(2-(3-ethyl-4-oxo-2-thioxooxazolidin-5-yl)prop-1-enyl)-2H-benzoxazole-3-propylsulphonate

Cat. No.: B12700792
CAS No.: 80879-56-7
M. Wt: 450.5 g/mol
InChI Key: PKJKJJWYICJWPG-ULDSSAIZSA-M
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Description

Sodium 2-(2-(3-ethyl-4-oxo-2-thioxooxazolidin-5-yl)prop-1-enyl)-2H-benzoxazole-3-propylsulphonate is a useful research compound. Its molecular formula is C18H23N2NaO6S2 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
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Biological Activity

Sodium 2-(2-(3-ethyl-4-oxo-2-thioxooxazolidin-5-yl)prop-1-enyl)-2H-benzoxazole-3-propylsulphonate, with the CAS number 80879-56-7, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, properties, and biological activities of this compound, supported by relevant research findings and case studies.

The molecular formula of this compound is C18H23N2NaO6S2C_{18}H_{23}N_{2}NaO_{6}S_{2}, with a molecular weight of approximately 450.50 g/mol. The compound features a unique structure that combines elements of benzoxazole and thioxooxazolidine, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H23N2NaO6S2
Molecular Weight450.50 g/mol
CAS Number80879-56-7
EINECS279-610-6

Synthesis

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the thioxooxazolidine core followed by functionalization to yield the final sulfonate derivative. Detailed methodologies can vary, but they often utilize standard organic synthesis techniques such as condensation and oxidation reactions.

Antimicrobial Activity

Research indicates that compounds within the benzoxazole family exhibit significant antimicrobial properties. A study focused on related benzoxazole derivatives demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

For this compound, preliminary investigations suggest it may possess similar antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against common bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro tests have reported minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to as low as 7.81 µg/mL for certain derivatives .
  • Antifungal Activity : Against Candida albicans, while less potent than fluconazole, certain derivatives have shown improved efficacy against drug-resistant isolates .

The mechanism underlying the antimicrobial activity of sodium benzoxazole derivatives often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth. For instance, some studies have indicated that these compounds inhibit the synthesis of lipoteichoic acid (LTA), essential for the growth and virulence of Gram-positive bacteria .

Case Studies

Several studies have highlighted the potential applications of sodium benzoxazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of various benzoxazole derivatives against clinical isolates of E. coli and Klebsiella pneumoniae. The findings indicated that sodium benzoxazole derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential use in treating resistant infections .
  • Toxicity Assessment : Toxicological evaluations are critical for assessing the safety profile of new compounds. Preliminary studies suggest that sodium benzoxazole derivatives have a favorable safety profile when tested on mammalian cell lines, indicating low cytotoxicity at therapeutic concentrations .

Properties

CAS No.

80879-56-7

Molecular Formula

C18H23N2NaO6S2

Molecular Weight

450.5 g/mol

IUPAC Name

sodium;5-[(Z)-1-(2,3-dihydro-1,3-benzoxazol-2-yl)prop-1-en-2-yl]-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one;propane-1-sulfonate

InChI

InChI=1S/C15H16N2O3S.C3H8O3S.Na/c1-3-17-14(18)13(20-15(17)21)9(2)8-12-16-10-6-4-5-7-11(10)19-12;1-2-3-7(4,5)6;/h4-8,12-13,16H,3H2,1-2H3;2-3H2,1H3,(H,4,5,6);/q;;+1/p-1/b9-8-;;

InChI Key

PKJKJJWYICJWPG-ULDSSAIZSA-M

Isomeric SMILES

CCCS(=O)(=O)[O-].CCN1C(=O)C(OC1=S)/C(=C\C2NC3=CC=CC=C3O2)/C.[Na+]

Canonical SMILES

CCCS(=O)(=O)[O-].CCN1C(=O)C(OC1=S)C(=CC2NC3=CC=CC=C3O2)C.[Na+]

Origin of Product

United States

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